molecular formula C21H17FN4O4S B2566213 N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide CAS No. 1021060-83-2

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide

Cat. No. B2566213
CAS RN: 1021060-83-2
M. Wt: 440.45
InChI Key: LIJDKGYPVWHUKE-UHFFFAOYSA-N
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Description

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H17FN4O4S and its molecular weight is 440.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Fluorobenzamides and Their Antimicrobial Activity: A study described the synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial analogs. These compounds, bearing a fluorine atom, showed enhanced antimicrobial activity against various bacterial and fungal strains. This suggests that similar fluorinated benzamide compounds could be explored for their antimicrobial efficacy (Desai et al., 2013).

Diagnostic Imaging Applications

  • 18F-Labeled Pyridaben Analogues for Myocardial Perfusion Imaging: Research on 18F-labeled pyridaben analogs, including 2-tertbutyl-4-chloro-5-(4-(2-18F-fluoroethoxy))benzyloxy-2H-pyridazin-3-one, demonstrated potential as myocardial perfusion imaging (MPI) agents with PET. This highlights the role of fluorine-labeled compounds in developing diagnostic imaging agents for evaluating cardiac function and disease (Mou et al., 2012).

Neurodegenerative Disease Treatment

  • Peripheral Benzodiazepine Receptor Imaging: Fluoroethoxy and fluoropropoxy substituted compounds were synthesized and found to have high in vitro affinity for peripheral benzodiazepine receptors (PBRs), suggesting their utility in imaging PBR expression in neurodegenerative disorders using positron emission tomography (PET). This application is particularly relevant for compounds that can cross the blood-brain barrier and target specific brain receptors (Fookes et al., 2008).

Antitumor Applications

  • Fluorinated Benzothiazoles for Cancer Treatment: The study of fluorinated 2-(4-aminophenyl)benzothiazoles revealed their potent cytotoxicity in vitro against certain cancer cell lines, indicating the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-15-4-2-1-3-14(15)21(28)24-18-7-8-20(26-25-18)31-11-19(27)23-10-13-5-6-16-17(9-13)30-12-29-16/h1-9H,10-12H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJDKGYPVWHUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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